5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride
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Overview
Description
5-Oxaspiro[24]heptan-6-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C7H11ClO3S It is known for its unique spirocyclic structure, which consists of a spiro[24]heptane ring system fused with an oxirane ring and a methanesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride typically involves the reaction of a spirocyclic precursor with methanesulfonyl chloride. One common method involves the use of a spiro[2.4]heptane derivative, which is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as distillation or recrystallization, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinic acids or other reduced products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by oxidation
Sulfinic Acids: Formed by reduction
Scientific Research Applications
5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride is primarily based on its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming new chemical bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with similar reactivity but lacking the spirocyclic structure.
Tosyl Chloride: Another sulfonyl chloride compound commonly used in organic synthesis, with a toluene sulfonyl group instead of a spirocyclic structure.
Trifluoromethanesulfonyl Chloride: A sulfonyl chloride compound with a trifluoromethyl group, known for its high reactivity and use in various chemical transformations.
Uniqueness
5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
5-oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3S/c8-12(9,10)4-6-3-7(1-2-7)5-11-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBHTXRBWHOMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(OC2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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